molecular formula C12H12FNO2S2 B3402804 1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide CAS No. 1060292-26-3

1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide

Cat. No.: B3402804
CAS No.: 1060292-26-3
M. Wt: 285.4 g/mol
InChI Key: FRXRTQGTMQSVQT-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a thiophen-3-ylmethyl group, and a methanesulfonamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide typically involves multiple steps, including the formation of the fluorophenyl and thiophen-3-ylmethyl intermediates, followed by their coupling with methanesulfonamide. Common synthetic routes may include:

    Step 1: Synthesis of 4-fluorophenyl intermediate through halogenation or other electrophilic aromatic substitution reactions.

    Step 2: Preparation of thiophen-3-ylmethyl intermediate via thiophene functionalization.

    Step 3: Coupling of the intermediates with methanesulfonamide under suitable reaction conditions, such as the use of coupling agents like EDCI or DCC, and catalysts like DMAP.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It may interact with receptors on cell surfaces, modulating signal transduction pathways.

The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include other sulfonamides, such as 1-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide and 1-(4-bromophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide.

    Uniqueness: The presence of the fluorine atom in the fluorophenyl group imparts distinct electronic properties, influencing the compound’s reactivity and interactions.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2S2/c13-12-3-1-10(2-4-12)9-18(15,16)14-7-11-5-6-17-8-11/h1-6,8,14H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXRTQGTMQSVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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